molecular formula C15H13Cl2NO4 B5417255 dimethyl 4-(3,4-dichlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(3,4-dichlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B5417255
M. Wt: 342.2 g/mol
InChI Key: FTUDAMYKRYOOIG-UHFFFAOYSA-N
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Description

Dimethyl 4-(3,4-dichlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound known for its diverse applications in various scientific fields This compound is characterized by its unique structure, which includes a dichlorophenyl group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 4-(3,4-dichlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate typically involves a multi-step process. One common method includes the condensation of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the desired dihydropyridine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(3,4-dichlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine ring into a pyridine ring.

    Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce various dihydropyridine derivatives with different functional groups.

Scientific Research Applications

Dimethyl 4-(3,4-dichlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly as calcium channel blockers.

    Industry: The compound is used in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of dimethyl 4-(3,4-dichlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, such as vasodilation and reduced cardiac contractility. The compound’s molecular targets include voltage-gated calcium channels, which play a crucial role in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.

    Nicardipine: Known for its use in treating high blood pressure and angina.

Uniqueness

Dimethyl 4-(3,4-dichlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its specific dichlorophenyl substitution, which imparts distinct pharmacological properties. This structural feature can influence the compound’s binding affinity and selectivity for calcium channels, making it a valuable candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

dimethyl 4-(3,4-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4/c1-21-14(19)9-6-18-7-10(15(20)22-2)13(9)8-3-4-11(16)12(17)5-8/h3-7,13,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUDAMYKRYOOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=C(C1C2=CC(=C(C=C2)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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